molecular formula C15H15N5O3 B10924941 3-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

3-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10924941
M. Wt: 313.31 g/mol
InChI Key: OVKGWCLDHRDBCZ-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyrazolylmethyl group, and an oxadiazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the pyrazole derivative.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving the pyrazole derivative and a suitable nitrile oxide precursor.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the methoxyphenyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated methoxyphenyl derivatives and pyrazole derivatives in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amine and alcohol derivatives.

    Substitution: Formation of substituted methoxyphenyl and pyrazole derivatives.

Scientific Research Applications

3-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulation of Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxadiazole ring, in particular, contributes to its stability and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C15H15N5O3

Molecular Weight

313.31 g/mol

IUPAC Name

3-(3-methoxyphenyl)-N-[(1-methylpyrazol-4-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C15H15N5O3/c1-20-9-10(8-17-20)7-16-14(21)15-18-13(19-23-15)11-4-3-5-12(6-11)22-2/h3-6,8-9H,7H2,1-2H3,(H,16,21)

InChI Key

OVKGWCLDHRDBCZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNC(=O)C2=NC(=NO2)C3=CC(=CC=C3)OC

Origin of Product

United States

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